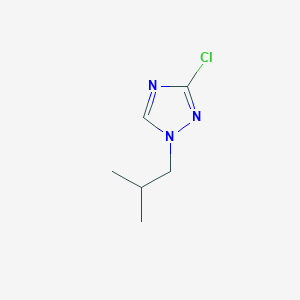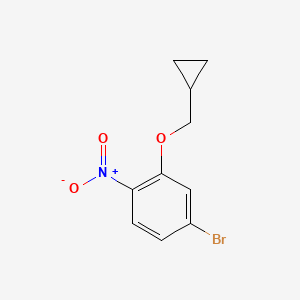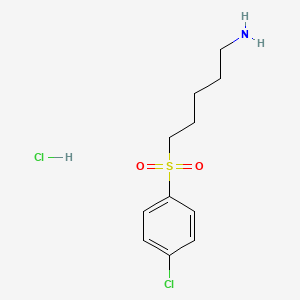
3-Bromo-2-(2,2-difluoropropoxy)benzaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Benzaldehyde Derivatives in Scientific Research
Pharmacological Characterization of Synthetic Flavonoids : 6-Bromo-3'-nitroflavone, a synthetic flavonoid derivative, has been shown to selectively recognize benzodiazepine receptors with anxiolytic-like effects, indicating its potential in pharmacological research and therapeutic applications (Wolfman et al., 1998).
Genotoxicity Studies : Benzaldehyde has been studied for its genotoxic effects on Drosophila melanogaster. The findings suggested that benzaldehyde induced genotoxic and mutagenic effects, which are crucial for understanding its safe use in food and other industries (Deepa Pv et al., 2012).
Antiallergic Effects : A study on the antiallergic effects of benzaldehyde in a murine model showed that oral benzaldehyde could significantly reduce allergic reactions, indicating its potential for therapeutic use in allergic conditions (Jang et al., 2014).
Bromine-Containing Compounds in Research
- Anti-Inflammatory Properties : 3-Bromo-4,5-Dihydroxybenzaldehyde, a bromophenol compound from red algae, was investigated for its anti-inflammatory properties. The study revealed significant suppression of inflammatory responses in an atopic dermatitis mouse model and murine macrophages (Na-Jin Kang et al., 2015).
Eigenschaften
IUPAC Name |
3-bromo-2-(2,2-difluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-10(12,13)6-15-9-7(5-14)3-2-4-8(9)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCDZJZIPNWBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC=C1Br)C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
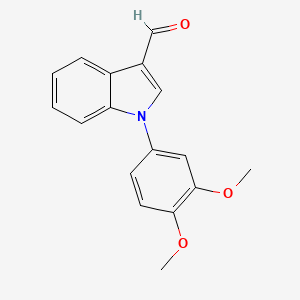
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
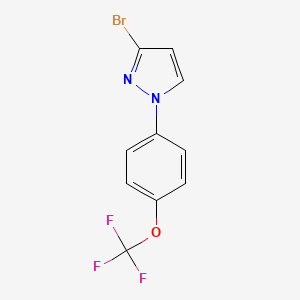
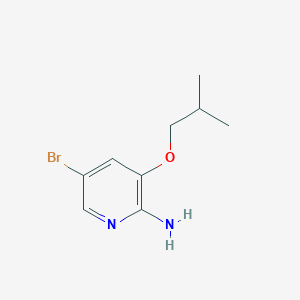
![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
